molecular formula C7H12O6 B598546 Diethyl 2-oxomalonate hydrate CAS No. 133318-40-8

Diethyl 2-oxomalonate hydrate

Cat. No.: B598546
CAS No.: 133318-40-8
M. Wt: 192.167
InChI Key: OEWWEABZDCFLPH-UHFFFAOYSA-N
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Description

It is the diethyl ester of mesoxalic acid, the simplest oxodicarboxylic acid . This compound is highly reactive due to its polarized keto group, making it a valuable reagent in pericyclic reactions such as Diels-Alder reactions, cycloadditions, and ene reactions .

Mechanism of Action

Target of Action

Diethyl 2-oxomalonate hydrate is the diethyl ester of mesoxalic acid (ketomalonic acid), the simplest oxodicarboxylic acid . It is a highly active reactant in pericyclic reactions such as the Diels-Alder reactions, cycloadditions, or ene reactions . The primary targets of this compound are the molecules that participate in these reactions.

Mode of Action

The compound reacts because of its highly polarized keto group as an electrophile in addition reactions . This means it can donate an electron pair to an electrophile to form a chemical bond. This interaction with its targets leads to changes in the molecular structure of the targets, enabling the occurrence of the aforementioned reactions.

Biochemical Pathways

Given its reactivity, it can be inferred that it plays a role in various biochemical reactions, particularly those involving the formation of cyclic compounds through diels-alder reactions, cycloadditions, or ene reactions .

Pharmacokinetics

Its solubility in water, ethanol, diethylether, and chloroform suggests that it may have good bioavailability.

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, at humid air, mesoxalic acid diethyl ester reacts with water to give diethyl mesoxalate hydrate . This suggests that the presence of water can influence the compound’s reactivity.

Preparation Methods

Diethyl 2-oxomalonate hydrate can be synthesized through several methods:

    Historical Synthesis: In 1892, Richard Anschütz and co-workers synthesized diethyl oxomalonate by decomposing the barium salt of alloxan to oxomalonic acid, followed by esterification with ethanol in the presence of hydrogen chloride.

    Nitrosation and Oxidation: Louis Bouveault and co-workers obtained diethyl oxomalonate by nitrosation of diethyl malonate to its isonitrosoester, which was then oxidized with dinitrogen tetroxide.

    Modern Synthesis: A more recent method involves the oxidation of diethyl malonate with aqueous sodium chlorite solution at pH 4.4, yielding diethyl oxomalonate in high purity.

Chemical Reactions Analysis

Diethyl 2-oxomalonate hydrate undergoes various types of chemical reactions:

    Addition Reactions: Due to its highly polarized keto group, it acts as an electrophile in addition reactions.

    Pericyclic Reactions: It is a highly active reactant in pericyclic reactions such as Diels-Alder reactions, cycloadditions, and ene reactions.

    Annulation Reactions: It can participate in [3 + 2] annulation reactions with β-oxo-acrylamides, catalyzed by triethylamine, to form oxazolidin-4-one derivatives.

Common reagents and conditions used in these reactions include dinitrogen tetroxide, sodium chlorite, and triethylamine. Major products formed from these reactions include oxazolidin-4-one derivatives and other cyclic compounds .

Scientific Research Applications

Diethyl 2-oxomalonate hydrate has numerous applications in scientific research:

    Chemistry: It is used as a reagent in various synthetic organic chemistry procedures, including Diels-Alder reactions and cycloadditions.

    Biology and Medicine: It serves as a precursor for the synthesis of biologically active compounds, such as oxazolidin-4-one derivatives, which exhibit antimicrobial and anticancer properties.

    Industry: It is employed in the production of fine chemicals and pharmaceuticals due to its reactivity and versatility.

Comparison with Similar Compounds

Diethyl 2-oxomalonate hydrate is similar to other oxodicarboxylic acid esters, such as:

    Diethyl oxomalonate: The non-hydrated form of this compound, used in similar synthetic procedures.

    Oxalacetic acid: A higher homologue of mesoxalic acid, involved in metabolic pathways.

    α-Ketoglutaric acid: Another higher homologue, also involved in metabolic pathways.

The uniqueness of this compound lies in its high reactivity and versatility in synthetic organic chemistry, making it a valuable reagent for various chemical reactions and applications .

Properties

IUPAC Name

diethyl 2-oxopropanedioate;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O5.H2O/c1-3-11-6(9)5(8)7(10)12-4-2;/h3-4H2,1-2H3;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEWWEABZDCFLPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C(=O)OCC.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a 100 mL four-necked flask equipped with a mechanical stirrer, a dropping funnel and a thermometer, 49.6 g (0.137 mole) of 25% sodium chlorite aqueous solution, and then 2.6 mL (0.046 mole) of acetic acid were slowly added. The pH in the reaction system was pH 4.4. Furthermore, 10 g (0.062 mole) diethyl malonate was slowly added under room temperature, and then the mixture was stirred under room temperature for 3 hours, and then 49 mL ethyl acetate was added to the reaction system to separate the liquids. The organic layer was separated, and ethyl acetate was distilled off under reduced pressure, to give 11.6 g of diethyl ketomalonate hydrate (melting point: 54.6 to 56.9° C.) (97% yield rate).
Quantity
49.6 g
Type
reactant
Reaction Step One
Quantity
2.6 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
49 mL
Type
solvent
Reaction Step Three

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